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Compound of Interest

Compound Name:
5-(4-Chlorophenoxy)pyridin-2-

amine

CAS No.: 880762-76-5

Cat. No.: B1460744 Get Quote

Compound Identity & Structural Logic[1][2]
IUPAC Name: 5-(4-Chlorophenoxy)pyridin-2-amine

Molecular Formula:

[1]

Exact Mass: 220.0404 Da

Structural Features:

Core: Pyridine ring substituted at C2 (electron-donating amine) and C5 (electron-

withdrawing/donating phenoxy ether).

Pendant: 4-Chlorophenyl ring attached via an ether linkage.

Electronic Environment: The C2-amine strongly shields C3 and C5 via resonance. The C5-

phenoxy group introduces an orthogonal electronic push-pull system, affecting the

chemical shifts of the pyridine protons H4 and H6.

Mass Spectrometry (MS) Data Profile
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Technique: ESI-MS (Positive Mode) or GC-MS (EI).

Primary Ionization Characteristics
The mass spectrum is dominated by the chlorine isotope signature and the stability of the

heteroaromatic core.

Ion Type m/z Value Relative Intensity Interpretation

221.05 100% (Base Peak)
Protonated molecular

ion (typical in ESI).

Isotope Peak 223.05 ~32%

Characteristic

isotope signature (3:1

ratio).

Fragment 186.0 Variable
Loss of Cl radical (

).

Fragment 110.0 Variable

Cleavage of ether

bond (Chlorophenol

loss).

Fragmentation Pathway (Graphviz Visualization)
The following diagram illustrates the logical fragmentation pathways expected under Collision-

Induced Dissociation (CID).
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Figure 1: Proposed MS Fragmentation Pathway for 5-(4-Chlorophenoxy)pyridin-2-amine
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-

(Recommended for solubility and exchangeable protons).

NMR Data (400 MHz, DMSO- )
The spectrum exhibits two distinct aromatic systems: the pyridine ring (AMX pattern modified

by substituents) and the 4-chlorophenyl ring (AA'BB' system).
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

7.85 - 7.90
Doublet (

Hz)
1H H6 (Py)

Deshielded by

Pyridine N and

-position to ether

oxygen.

7.38 - 7.42
Doublet (

Hz)
2H H3', H5' (Ph)

Ortho to

Chlorine; part of

AA'BB' system.

7.25 - 7.30
Doublet (

Hz)
1H H4 (Py)

dd pattern;

shielded by C2-

NH2 resonance

but deshielded

by C5-O.

6.95 - 7.00
Doublet (

Hz)
2H H2', H6' (Ph)

Ortho to Ether

Oxygen; shielded

relative to Cl-

ortho protons.

6.45 - 6.50
Doublet (

Hz)
1H H3 (Py)

Strongly shielded

by ortho-NH2

group

(resonance

effect).

5.80 - 6.10 Broad Singlet 2H -NH2

Exchangeable;

chemical shift

varies with

concentration/wa

ter.

NMR Data (100 MHz, DMSO- )
Key diagnostic peaks include the ipso-carbons of the ether linkage and the aminopyridine C2.
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158.5 ppm:C2 (Py) – Attached to amine (deshielded).

156.0 ppm:C1' (Ph) – Ipso to oxygen.

145.2 ppm:C5 (Py) – Ipso to oxygen.

134.5 ppm:C6 (Py) – Alpha to nitrogen.

129.8 ppm:C3', C5' (Ph) – Aromatic CH.

126.5 ppm:C4' (Ph) – Ipso to Chlorine.

125.0 ppm:C4 (Py) – Aromatic CH.

118.5 ppm:C2', C6' (Ph) – Aromatic CH (Ortho to O).

108.5 ppm:C3 (Py) – Beta to nitrogen, ortho to amine (highly shielded).

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Wavenumber (

)
Vibration Mode Diagnostic Value

3420, 3310

Primary amine

symmetric/asymmetric stretch

doublet.

3150 - 3000 Weak aromatic C-H stretching.

1635
Amine scissoring

(deformation).

1580, 1480
Pyridine and benzene ring

skeletal vibrations.

1240
Asymmetric aryl ether stretch

(Strong).

1090
Aryl chloride stretch

(Characteristic fingerprint).

820
Para-substituted benzene out-

of-plane bend.

Experimental Protocols for Validation
Sample Preparation for NMR
To ensure sharp peaks and accurate integration, follow this "Self-Validating" protocol:

Drying: Dry 10 mg of the compound under high vacuum (0.1 mbar) at 40°C for 2 hours to

remove residual synthesis solvents (EtOAc/Hexanes) that often obscure the aliphatic region.

Solvation: Dissolve in 0.6 mL DMSO-

(99.9% D).

Note: Avoid

if possible, as the amine protons may broaden or disappear due to exchange or salt
formation with trace acid in chloroform.
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Shimming: Ensure the TMS peak (0.00 ppm) or residual DMSO pentet (2.50 ppm) is sharp

(linewidth < 1.0 Hz).

Synthesis Workflow Context
Understanding the synthesis helps identify potential impurities in the spectra.

Figure 2: Typical Synthesis Route & Impurity Origin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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